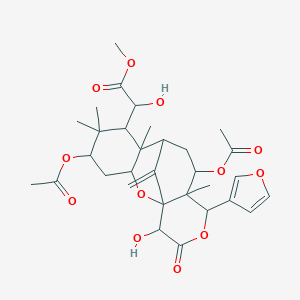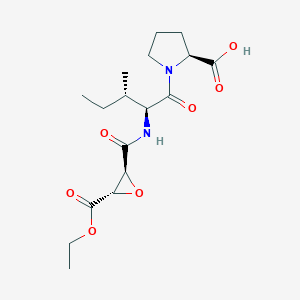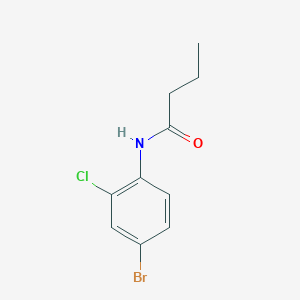![molecular formula C21H26N2O3 B236756 4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, IBMPBD, and is a member of the benzamide family of compounds. IBMPBD has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of IBMPBD is complex and not fully understood. However, it is known to have an inhibitory effect on certain enzymes, including phosphodiesterases and tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
IBMPBD has been found to have a range of biochemical and physiological effects. These effects include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular morphology. IBMPBD has also been found to have an anti-inflammatory effect, making it a potential therapeutic agent for certain conditions.
Advantages and Limitations for Lab Experiments
IBMPBD has several advantages as a tool for scientific research. It is a highly specific inhibitor of certain enzymes, making it useful for studying their function and regulation. IBMPBD is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to the use of IBMPBD in lab experiments. Its effects may be context-dependent, and it may not be effective in all systems or under all conditions.
Future Directions
There are several potential future directions for research on IBMPBD. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new targets for IBMPBD inhibition, which could lead to the development of new therapeutic agents. Finally, further studies are needed to fully understand the mechanisms of action and physiological effects of IBMPBD, which could have implications for a range of biological processes.
Synthesis Methods
The synthesis of IBMPBD is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-isobutoxyaniline and 4-morpholinecarboxylic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Scientific Research Applications
IBMPBD has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various biological processes. IBMPBD has been found to have an inhibitory effect on certain enzymes, making it useful for studying their function and regulation.
properties
Product Name |
4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)15-26-18-9-7-17(8-10-18)21(24)22-19-5-3-4-6-20(19)23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
GCCLFVRRMIYJSQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
